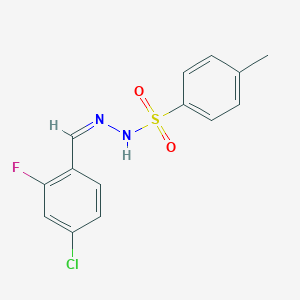

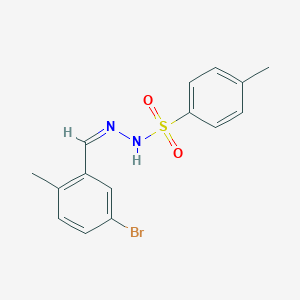

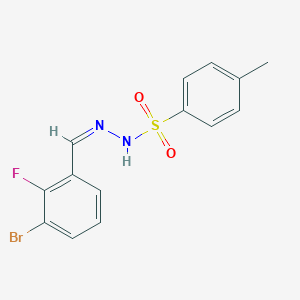

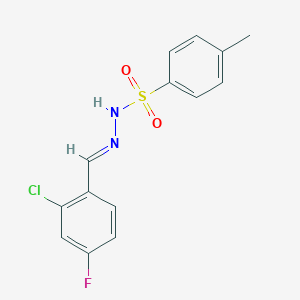

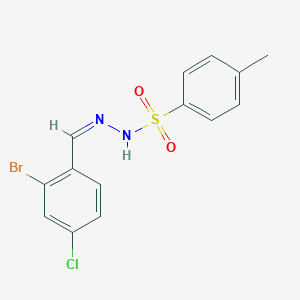

N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N’-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic molecule. It contains a benzylidene group (a type of imine) attached to a 2-bromo-4-chlorobenzene ring and a 4-methylbenzenesulfonohydrazide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzylidene group could potentially undergo reactions with nucleophiles, and the sulfonohydrazide group could potentially undergo reactions with electrophiles .Scientific Research Applications

Nonlinear Optical Materials

One notable application of these compounds is in the field of nonlinear optical (NLO) materials. A study on (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH) demonstrated its potential in this area. Single crystals of CBMBSH were grown, and their structural stabilizing interactions, linear and nonlinear optical properties were thoroughly investigated using spectroscopic and computational methods. This research suggests that such compounds have significant potential for use in optical limiting and other electro-optic applications due to their promising nonlinear absorption and optical limiting properties (Sasikala et al., 2017).

Antimicrobial Agents

Another significant area of application is in the development of antimicrobial agents. A series of derivatives synthesized from 4-methylbenzenesulfonohydrazide showed potential as antimycobacterial, antibacterial, and antifungal agents. This indicates that modifications of the base compound can lead to effective solutions for combating a variety of pathogens (Ghiya & Joshi, 2016).

Molecular Electronics

Research also extends into the realm of molecular electronics, where such compounds are explored for their electronic structural characteristics. Studies involving spectroscopic and DFT-based computational analyses have shed light on the molecular electronic structural characteristics of these compounds, highlighting their relevance in designing materials with specific electronic and optical functionalities (Ahamed et al., 2018).

DNA Interaction Studies

Compounds derived from N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide have been evaluated for their interaction with Salmon sperm DNA, showcasing their potential in biologically relevant applications. Such studies are critical for understanding the molecular basis of drug-DNA interactions, which can inform the design of novel therapeutic agents (Sirajuddin et al., 2013).

Corrosion Inhibition

Additionally, these compounds have been investigated for their use as corrosion inhibitors for metals. Their efficacy in protecting materials from corrosion, particularly in acidic environments, has been demonstrated through electrochemical evaluations and DFT calculations. This application is especially relevant in industrial settings where metal preservation is critical (Ichchou et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical and clinical trials, and develop methods for its large-scale production .

Properties

IUPAC Name |

N-[(Z)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQWBICHAKEIQH-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.